14-Methylhexadecan-1-ol
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Overview
Description
14-methylhexadecan-1-ol is a long-chain primary fatty alcohol that is hexadecan-1-ol substituted by a methyl group at position 14. It derives from a hexadecan-1-ol.
Scientific Research Applications
Lipid Metabolism and Brain Function
14-Methylhexadecan-1-ol has been studied in the context of lipid metabolism in the brain. Chang, Muramatsu, and Schmid (1973) investigated the incorporation of 2-methyl branched primary alcohol into ethanolamine phosphatides in rat brains. They found it forms 1-O-2'-methylhexadecyl glycerol, highlighting its role in the formation of glycerophosphatides, albeit at a slower rate than natural straight-chain derivatives (Chang, Muramatsu, & Schmid, 1973).
Cancer Research
Tuháčková, Gryga, Helmich, Dušek, and Hradec (1985) studied the utilization of 14-methylhexadecanoic acid in lipid synthesis during the growth of Walker 256 carcinoma in rats. They observed enhanced utilization of this fatty acid for lipid synthesis in the liver, blood, and tumor tissue during active tumor growth, indicating a significant role in cancer metabolism (Tuháčková et al., 1985).
Role in Protein Synthesis
The binding of cholesteryl esters, including cholesteryl 14-methylhexadecanoate, by peptide-initiation and peptide-elongation factors was studied by Tuháčková and Hradec (1980). They discovered that cholesteryl 14-methylhexadecanoate binds more to certain protein synthesis factors, suggesting its potential role as a specific allosteric modifier that could influence the conformation and activity of these factors (Tuháčková & Hradec, 1980).
Plant and Microbial Lipids
Wolff, Christie, and Coakley (1997) identified 14-Methylhexadecanoic (14-MHD) acid in pine seed oil and other Pinaceae species. This discovery is significant as 14-MHD acid predominantly occurs in lipids of animals and microorganisms, making its presence in Pinaceae an exception in the plant kingdom (Wolff, Christie, & Coakley, 1997).
Properties
CAS No. |
2490-43-9 |
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Molecular Formula |
C17H36O |
Molecular Weight |
256.5 g/mol |
IUPAC Name |
14-methylhexadecan-1-ol |
InChI |
InChI=1S/C17H36O/c1-3-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18/h17-18H,3-16H2,1-2H3 |
InChI Key |
WQBUQCSTGAHNSM-UHFFFAOYSA-N |
SMILES |
CCC(C)CCCCCCCCCCCCCO |
Canonical SMILES |
CCC(C)CCCCCCCCCCCCCO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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